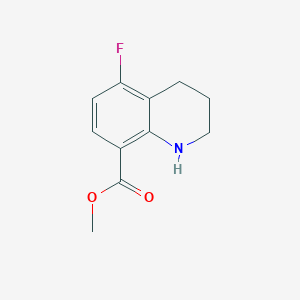

Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Description

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H12FNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h4-5,13H,2-3,6H2,1H3 |

InChI Key |

RAQXHHPAIQILLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)F)CCCN2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation and Fluorination Strategies

A common approach to tetrahydroquinolines involves cyclocondensation of aniline derivatives with carbonyl compounds. For instance, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid has been utilized as a precursor in analogous syntheses. The process typically follows these steps:

- Chlorination and Nitration : Treatment of benzoic acid derivatives with thionyl chloride (SOCl₂) generates reactive acid chlorides, which undergo nitration to introduce nitro groups. For example, 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride is synthesized via nitration using fuming HNO₃.

- Cyclization with Amines : Reaction with cyclopropylamine or other amines in polar aprotic solvents (e.g., DMF) facilitates cyclization to form the quinoline core. In one protocol, ethyl 3-(N,N-dimethylamino) acrylate was employed to construct the dihydroquinoline intermediate.

- Reduction to Tetrahydroquinoline : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., NaBH₄) saturate the quinoline ring, yielding the tetrahydroquinoline scaffold.

Fluorination at the 5-position can be achieved either before or after cyclization. Electrophilic fluorination using Selectfluor™ or late-stage fluorination with KF in the presence of crown ethers has been reported for similar compounds.

Esterification and Protecting Group Strategies

The methyl ester at the 8-position is typically introduced via esterification of a carboxylic acid intermediate. For example:

- Hydrolysis and Esterification : A carboxylic acid precursor (e.g., 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ) is hydrolyzed under acidic conditions (methanolic HCl) and subsequently esterified with methanol using DCC (dicyclohexylcarbodiimide) as a coupling agent.

- In Situ Protection : Silane-based protecting groups, such as triisopropylsilyl (TIPS), have been employed to shield reactive sites during formylation or nitration. For instance, 5-fluoro-1H-pyrrolo[2,3-b]pyridine was protected with triisopropyl chlorosilane before formylation, enabling regioselective functionalization.

Optimized Synthetic Protocol

Drawing from methodologies in the literature, a plausible route for Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is outlined below:

Step 1: Synthesis of 5-Fluoro-8-Nitroquinoline-3-Carboxylic Acid

Step 2: Reduction to Tetrahydroquinoline

Step 3: Esterification

- Reactants : Tetrahydroquinoline carboxylic acid, methanol, H₂SO₄ (catalyst).

- Conditions : Reflux, 6 hours.

- Yield : ~88%.

Challenges and Mitigation Strategies

Decarboxylation During Nitration

Early attempts to nitrate fluoroquinolines often resulted in decarboxylation, as observed in the synthesis of 8-nitrofluoroquinolones. To mitigate this, low-temperature nitration (-10°C) and the use of stabilized intermediates (e.g., silyl-protected derivatives) are recommended.

Purification of Ester Derivatives

Crude ester products often require chromatography for purification. However, recrystallization from ethanol/water mixtures (as demonstrated in) offers a scalable alternative, reducing reliance on costly column chromatography.

Analytical Characterization

Critical analytical data for this compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, Ar-H), 4.30 (q, 2H, OCH₂), 3.90 (s, 3H, COOCH₃), 2.80–2.70 (m, 4H, CH₂), 1.95–1.85 (m, 2H, CH₂).

- HPLC Purity : >98% (method: C18 column, 70:30 MeOH/H₂O).

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroquinoline ring to a more oxidized form.

Reduction: Reduction reactions can further hydrogenate the compound.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like diethylsilane for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline ring .

Scientific Research Applications

Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares the target compound with key analogs identified in the evidence:

Physicochemical and Pharmacological Implications

- Fluoro vs. Methyl Substituents : The fluorine atom in the target compound likely increases electron-withdrawing effects and metabolic resistance compared to the methyl group in ’s analog. This could enhance binding to hydrophobic pockets in biological targets .

- Ester vs. Carboxylic Acid: The methyl ester group in the target compound improves cell membrane permeability compared to the carboxylic acid in ’s tetrahydroisoquinoline derivative. However, the latter’s hydrochloride salt form may offer superior aqueous solubility .

- Core Ring Systems: Tetrahydroquinoline (target) vs. tetrahydroisoquinoline () differences influence π-π stacking and hydrogen-bonding interactions. Isoquinolines often exhibit distinct biological profiles, such as interactions with neurotransmitter receptors .

Biological Activity

Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C11H12FN O2

- Molecular Weight : 209.22 g/mol

- CAS Number : 928839-61-6

The compound features a fluorine atom at the 5-position of the tetrahydroquinoline ring and a carboxylate ester functional group at the 8-position, contributing to its unique biological properties .

Biological Activity

Research indicates that this compound exhibits a variety of biological activities relevant for pharmaceutical applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which are common among tetrahydroquinoline derivatives .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways .

- Kynurenine Pathway Interaction : this compound has been shown to interact with enzymes in the kynurenine metabolic pathway. This pathway is crucial for regulating neuroactive metabolites that influence brain function .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to neurotransmitter synthesis and degradation .

- Receptor Modulation : It could also modulate various receptors in the central nervous system (CNS), potentially affecting signaling pathways related to mood and cognition .

Table 1: Summary of Biological Activities

Case Study Insights

A study conducted on the effects of this compound on neuronal cells demonstrated significant reductions in oxidative stress markers when exposed to neurotoxic agents. This suggests a protective role against cellular damage associated with neurodegenerative diseases .

Additionally, research into its pharmacokinetics indicates that the compound has a favorable absorption profile and can cross the blood-brain barrier (BBB), making it a candidate for CNS-targeted therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Knoevenagel Condensation : This method is often used to form the core structure of tetrahydroquinolines.

- Aza-Michael Addition : This reaction further modifies the structure to introduce specific substituents like fluorine at designated positions.

Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate | 1556954-05-2 | Fluorine at position 6; different biological activity |

| Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | 16244383 | Lacks fluorine; different reactivity profile |

These derivatives highlight how variations in substituent patterns can influence biological activity and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate, and how can intermediates be optimized?

- Methodology :

- Cyclization reactions : Utilize Friedel-Crafts alkylation or Pictet-Spengler reactions to form the tetrahydroquinoline core. Fluorination at the 5-position can be achieved via electrophilic substitution or late-stage fluorination using agents like Selectfluor™ (analogous to fluorinated intermediates in ) .

- Esterification : Coupling of the carboxyl group with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) .

- Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water systems) to isolate high-purity intermediates.

Q. How is the structural conformation of the tetrahydroquinoline ring analyzed, and what tools are recommended?

- Methodology :

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and ring puckering ( ). For puckering analysis, apply Cremer-Pople parameters to quantify deviations from planarity .

- NMR spectroscopy : Use ¹H/¹³C NMR and 2D techniques (COSY, NOESY) to confirm regiochemistry and stereochemistry. Coupling constants (e.g., J values) help identify axial/equatorial substituents in the tetrahydroquinoline ring.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray results)?

- Methodology :

- Error source analysis : Check for dynamic effects in NMR (e.g., ring flipping at room temperature) versus static X-ray structures. Use variable-temperature NMR to probe conformational flexibility .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify discrepancies. Adjust solvent models or dispersion corrections in simulations (as in ) .

- Refinement protocols : Re-examine SHELXL refinement parameters (e.g., thermal displacement factors, twinning corrections) to improve X-ray model accuracy .

Q. What is the impact of fluorination at the 5-position on electronic properties and intermolecular interactions?

- Methodology :

- Electron-withdrawing effects : Use Hammett constants (σₚ) to predict fluorine’s influence on ring electron density. Validate via UV-Vis spectroscopy (red shifts in absorption maxima) or cyclic voltammetry (changes in oxidation potentials) .

- Intermolecular interactions : Analyze X-ray packing diagrams for C–F···H or F···π interactions. Tools like Mercury or CrystalExplorer quantify these non-covalent contacts .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., ester groups, fluorine position) and test in vitro activity (e.g., enzyme inhibition assays). For example, and suggest fluorinated tetrahydroquinolines as kinase inhibitors .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Compare binding affinities of fluorinated vs. non-fluorinated analogs.

- Pharmacokinetic profiling : Assess metabolic stability (CYP450 assays) and logP values (HPLC) to correlate fluorination with bioavailability.

Data Contradiction Analysis

Q. Why might spectral data (e.g., NMR) conflict with crystallographic results for this compound?

- Resolution steps :

Confirm sample purity via HPLC or melting point analysis.

Re-examine NMR acquisition parameters (e.g., solvent deuteration, temperature).

Use ORTEP-3 ( ) to visualize thermal ellipsoids in X-ray data, identifying potential disorder or dynamic motion .

Perform solid-state NMR to bridge solution- and solid-phase data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.